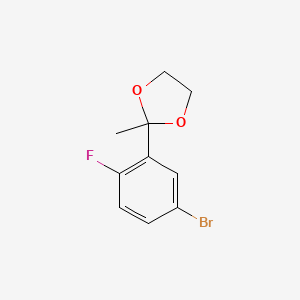

2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

Description

2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane (CAS 679840-30-3) is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a substituted phenyl group. Its molecular formula is C₉H₈BrFO₂ (MW: 247.06 g/mol), with a dioxolane ring (a five-membered cyclic ether) and a 5-bromo-2-fluorophenyl substituent . The dioxolane moiety enhances solubility in polar solvents due to its moderate polarity, while the bromine and fluorine atoms on the aromatic ring influence electrophilic reactivity and metabolic stability .

For example, 2-(4-bromobenzyl)-2-methyl-1,3-dioxolane () is synthesized via aryl lithium intermediates generated by reacting brominated precursors with n-butyllithium at low temperatures (-78°C). Similar strategies may apply to the target compound, substituting the appropriate bromo-fluorophenyl starting material .

Applications: The compound is explored in pharmaceuticals and agrochemicals, where its halogenated aromatic system and dioxolane ring may serve as a building block for bioactive molecules .

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMGBHRQSWQNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Reagents: 5-bromo-2-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable organic solvent

Temperature: Reflux conditions

Duration: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base (e.g., potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the dioxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of 2-(5-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane and related compounds:

*Physical state inferred from analogous compounds.

Reactivity and Stability

- Halogen Position: The target compound’s para-bromo and ortho-fluoro substituents create distinct electronic effects. Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity, while fluorine’s electronegativity directs regioselectivity in further functionalization .

- Dioxolane Ring Stability : The dioxolane ring in 2-methyl-1,3-dioxolane () is prone to acid-catalyzed hydrolysis via an A-1 mechanism. Substituted derivatives like the target compound may exhibit altered hydrolysis rates due to steric protection from the phenyl group .

- Side Chain Effects : Compounds with alkyl chains (e.g., 2-(3-chloropropyl)-2-methyl-1,3-dioxolane) show increased hydrophobicity, making them suitable for lipid-soluble applications or as intermediates in nucleophilic substitutions .

Key Research Insights

- Hydrolysis Mechanisms : Studies comparing 2-methyl-1,3-dioxolane (A-1 hydrolysis) and 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) reveal that solvent composition significantly impacts reaction rates, with polar aprotic solvents stabilizing transition states .

- Volatility : 2-Methyl-1,3-dioxolane () is detected as a volatile impurity in recycled PET materials, suggesting that bulkier substituents (e.g., bromofluorophenyl) reduce volatility .

Biological Activity

2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by a five-membered dioxolane ring substituted with a 5-bromo-2-fluorophenyl group and a methyl group, leading to a molecular formula of C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The presence of bromine and fluorine substituents enhances the compound's reactivity and biological activity. These halogens can influence the compound's interaction with biological targets, making it a candidate for further pharmacological studies .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Chemical Structure | Structure |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with cellular processes.

Case Study: Antimicrobial Efficacy

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Results : Minimum inhibitory concentration (MIC) values were determined, showing significant inhibition at low concentrations.

Anticancer Properties

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

Case Study: Anticancer Activity

- Cell Lines Tested : Hep-G2 (hepatocellular carcinoma), DU145 (prostate cancer)

- Findings : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The halogenated phenyl group enhances binding affinity to target proteins, potentially acting as an inhibitor of key enzymes involved in cell proliferation and survival pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Dioxolane Ring : Utilizing appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Introduction of bromine and fluorine atoms through electrophilic aromatic substitution methods.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-fluorophenylmethanol | Contains hydroxyl group | Moderate antimicrobial activity |

| 3-Bromo-2-fluorophenylacetonitrile | Contains nitrile functional group | Limited anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.